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Compound of Interest

Compound Name: 2-Bromo-3-methylbutanal

Cat. No.: B1278959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the expected spectroscopic data

for 2-Bromo-3-methylbutanal. In the dynamic field of pharmaceutical research and fine

chemical synthesis, a thorough understanding of a molecule's spectroscopic signature is

paramount for structural elucidation, purity assessment, and reaction monitoring. While

experimental spectra for 2-Bromo-3-methylbutanal are not readily available in public

databases, this document leverages fundamental principles of spectroscopy and data from

analogous structures to present a robust, predictive analysis. This approach not only offers a

detailed theoretical framework but also equips the researcher with the necessary insights to

interpret experimental data once obtained.

The inherent reactivity of α-bromo aldehydes, often leading to challenges in their synthesis and

purification, likely contributes to the scarcity of published experimental data.[1] This guide,

therefore, serves as a valuable predictive resource, grounded in established spectroscopic

theory.

Molecular Structure and Key Features
2-Bromo-3-methylbutanal possesses a stereocenter at the α-carbon (C2), meaning it can

exist as a racemic mixture of (R)- and (S)-enantiomers. The molecule's structure, presented

below, is foundational to understanding its spectroscopic properties.
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Chemical Structure:

Molecular Properties Summary:

Property Value Source

Molecular Formula C₅H₉BrO PubChem[2][3]

Molecular Weight 165.03 g/mol PubChem[2][3]

IUPAC Name 2-bromo-3-methylbutanal PubChem[2][3]

InChIKey
PYXPYXVGFLQQIS-

UHFFFAOYSA-N
PubChem[2][3]

SMILES CC(C)C(C=O)Br PubChem[2][3]

Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen environments in a molecule. The predicted spectrum of 2-Bromo-3-
methylbutanal is based on the analysis of chemical shifts and spin-spin coupling patterns

influenced by the electronegative bromine atom and the aldehyde group.[4][5][6][7][8][9][10]

Predicted ¹H NMR Data:
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Coupling
Constant (J,
Hz)

Rationale

Aldehydic H

(CHO)
9.0 - 10.0 Doublet ~3 Hz

Deshielded by

the carbonyl

group. Coupled

to the α-proton.

[11][12][13]

α-H (CHBr) 4.0 - 4.5
Doublet of

Doublets
~3 Hz, ~7 Hz

Deshielded by

both the adjacent

bromine and

aldehyde group.

Coupled to the

aldehydic proton

and the β-proton.

β-H (CH(CH₃)₂) 2.0 - 2.5 Multiplet ~7 Hz

Influenced by the

α-proton and the

two methyl

groups.

Methyl H's

(CH(CH₃)₂)
1.0 - 1.2 Two Doublets ~7 Hz

The two methyl

groups are

diastereotopic

due to the

adjacent

stereocenter and

will likely appear

as two distinct

doublets, each

coupled to the β-

proton.

Diagram: ¹H NMR Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/aldehyde_spec.htm
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_19%3A_Aldehydes_and_Ketones%3A_Nucleophilic_Addition_Reactions/19.14_Spectroscopy_of_Aldehydes_and_Ketones
https://web.mnstate.edu/jasperse/Chem360/Handouts/Ch%2013%20Handouts%20(all%20notes).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing & Analysis

2-Bromo-3-methylbutanal

Deuterated Solvent (e.g., CDCl₃)

TMS (Internal Standard)

NMR Spectrometer

¹H Pulse Sequence

Free Induction Decay (FID)

Fourier Transform

¹H NMR Spectrum

Integration Coupling Constant Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis of 2-Bromo-3-methylbutanal.
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Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different

carbon environments within a molecule. The predicted chemical shifts for 2-Bromo-3-
methylbutanal are influenced by the electronegativity of the attached atoms.[14][15][16][17]

Predicted ¹³C NMR Data:

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Carbonyl C (CHO) 190 - 200

Characteristic chemical shift

for an aldehyde carbonyl

carbon.[12][17][18]

α-C (CHBr) 50 - 60

Shifted downfield due to the

attached electronegative

bromine atom.

β-C (CH(CH₃)₂) 30 - 40
Standard aliphatic carbon

chemical shift.

Methyl C's (CH(CH₃)₂) 15 - 25

The two methyl carbons are

diastereotopic and may show

slightly different chemical

shifts.

Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation. The key diagnostic peaks for 2-Bromo-3-
methylbutanal are expected to be from the aldehyde group.[2][19][20][21][22][23]

Predicted IR Absorption Bands:
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

Aldehydic C-H Stretch 2830-2695 Medium

A characteristic pair of

bands for aldehydes,

with the lower

wavenumber peak

being particularly

diagnostic.[19][20][23]

C=O Stretch 1740-1720 Strong

A strong, sharp

absorption

characteristic of a

saturated aliphatic

aldehyde.[19][20][21]

[23]

C-Br Stretch 600 - 500 Medium to Strong

The position can vary,

but it is expected in

the fingerprint region.

Diagram: IR Spectroscopy Logic
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C=O Stretch
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C-Br Stretch
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Caption: Relationship between functional groups and IR absorptions.

Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. For 2-Bromo-3-methylbutanal, the presence of bromine with its two

major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and

M+2 peaks for bromine-containing fragments.[24]

Predicted Fragmentation Pattern:

m/z Fragment Ion Fragmentation Pathway

164/166 [C₅H₉BrO]⁺ Molecular ion (M⁺)

135/137 [C₄H₆Br]⁺
α-cleavage, loss of CHO

radical

85 [C₅H₉O]⁺ Loss of Br radical

57 [C₄H₉]⁺ Loss of Br and CO

43 [C₃H₇]⁺ Isopropyl cation

29 [CHO]⁺
α-cleavage, loss of C₄H₈Br

radical

Diagram: Mass Spectrometry Fragmentation
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Major Fragments

[C₅H₉BrO]⁺ (m/z 164/166)

[C₄H₆Br]⁺ (m/z 135/137)

- CHO

[C₅H₉O]⁺ (m/z 85)

- Br

[CHO]⁺ (m/z 29)

- C₄H₈Br

[C₃H₇]⁺ (m/z 43)

- C₂H₂O

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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